
3-Fluorobenzotrifluoride
Overview
Description
3-Fluorobenzotrifluoride (CAS 401-80-9, molecular formula C₇H₄F₄) is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group and a fluorine atom at the meta positions of the benzene ring. It is commercially available with high purity (99% by GC) and serves as a versatile intermediate in organic synthesis . Its structure combines electron-withdrawing groups (-F and -CF₃), making it highly reactive in cross-coupling and lithiation reactions. For instance, it is used as a starting material for synthesizing herbicidal intermediates like 2-fluoro-6-trifluoromethylphenyl alkyl sulfides, achieving yields of 66.5% in optimized protocols . The compound’s stability under cryogenic conditions (-78 °C) and compatibility with organometallic reagents further enhance its utility in multistep syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzotrifluoride can be synthesized through several methods. One common method involves the diazotization of m-aminobenzotrifluoride followed by fluorination. The process typically includes the following steps:
Diazotization: m-Aminobenzotrifluoride is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorinating agent such as hydrogen fluoride or fluoroboric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of trifluorotoluene as a starting material. The process includes nitration, hydrogenation reduction, and subsequent fluorination. This method yields high-purity this compound but involves complex reaction routes and environmental considerations .
Chemical Reactions Analysis
3-Fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the fluorine atom and the trifluoromethyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.
Photochemical Reactions: It is used in photochemical reactions with aliphatic amines and in photocycloaddition reactions.
Major Products:
Nitration: Produces 2-nitro-5-fluorobenzotrifluoride.
Halogenation: Can yield various halogenated derivatives depending on the halogenating agent used.
Scientific Research Applications
Organic Synthesis
3-FBTF is utilized as a key intermediate in organic synthesis due to its unique reactivity imparted by the fluorine atoms. The presence of fluorine enhances the interaction with other compounds, improving selectivity and yield in various synthetic pathways.
- Case Study : In a study on Negishi cross-coupling reactions, 3-FBTF was used to synthesize biaryl compounds efficiently. The regioselectivity of the reactions was notably high, leading to excellent yields of the desired products .
Reaction Type | Yield (%) | Notes |
---|---|---|
Negishi Cross-Coupling | >90 | High regioselectivity achieved |
Substitution Reactions | Varied | Dependent on nucleophiles used |
Pharmaceutical Industry
In the pharmaceutical sector, 3-FBTF serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-tumor and antiviral drugs. Its fluorine substituents contribute to increased stability and bioavailability of drug formulations.
- Case Study : Research indicates that compounds derived from 3-FBTF have shown promising results in enhancing the efficacy of treatments for various cancers and viral infections .
Application Area | Example Compounds | Benefits |
---|---|---|
Anti-tumor Drugs | Fluorinated derivatives | Improved stability and efficacy |
Antiviral Drugs | Various APIs | Enhanced bioavailability |
Green Chemistry
With an increasing focus on sustainable practices, 3-FBTF is being explored for its potential in green chemistry. It is used as a monomer in the production of high-performance polymers that exhibit excellent mechanical properties and degradability.
- Case Study : Recent advancements have highlighted the use of 3-FBTF in developing environmentally friendly materials that meet industry standards for sustainability .
Material Type | Properties | Environmental Impact |
---|---|---|
High-performance Polymers | Heat resistance, mechanical strength | Biodegradable alternatives |
Mechanism of Action
The mechanism of action of 3-fluorobenzotrifluoride primarily involves its role as a solvent and intermediate in chemical reactions. Its molecular structure, featuring a fluorine atom and a trifluoromethyl group, influences its reactivity and interactions with other molecules. These functional groups can affect the compound’s electron density and steric properties, making it suitable for specific reactions and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key analogues of 3-fluorobenzotrifluoride include:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
This compound | 401-80-9 | C₇H₄F₄ | 184.10 | -F, -CF₃ (meta) |
3-Chlorobenzotrifluoride | 98-16-8 | C₇H₄ClF₃ | 180.56 | -Cl, -CF₃ (meta) |
3-Nitrobenzotrifluoride | 98-46-4 | C₇H₄F₃NO₂ | 191.11 | -NO₂, -CF₃ (meta) |
3-Methylbenzotrifluoride | 401-79-6 | C₈H₇F₃ | 160.14 | -CH₃, -CF₃ (meta) |
3-Chloro-4-fluorobenzotrifluoride | 78068-85-6 | C₇H₃ClF₄ | 198.55 | -Cl, -F, -CF₃ (meta/para) |
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The -CF₃ group in all analogues strongly withdraws electrons, activating the ring for electrophilic substitution. However, the meta-fluorine in this compound further enhances electrophilic substitution at specific positions, whereas the nitro group in 3-nitrobenzotrifluoride deactivates the ring more significantly, reducing reactivity in certain reactions .
- Steric Effects: The trifluoromethyl group imposes steric hindrance, which is less pronounced in 3-methylbenzotrifluoride due to the smaller -CH₃ group .
Physical and Chemical Properties
Boiling Points and Density
Compound | Boiling Point (°C) | Density (g/mL, 25°C) | Water Solubility |
---|---|---|---|
This compound | Not reported | 1.302 | Low (hydrophobic) |
3-Nitrobenzotrifluoride | 200–205 | 1.436 | 0.4 g/L (20°C) |
3-Chlorobenzotrifluoride | Not reported | Not reported | Insoluble |
Key Observations :
- 3-Nitrobenzotrifluoride has a higher boiling point (200–205°C) and density (1.436 g/mL) compared to this compound (1.302 g/mL), reflecting the nitro group’s polar nature .
- All analogues exhibit low water solubility due to hydrophobic -CF₃ groups.
Reactivity in Key Reactions
Ortholithiation Reactions
This compound undergoes ortholithiation at -75°C with chlorotrimethylsilane, yielding >90% (2-fluorophenyl)trimethylsilane. Similar reactivity is observed in 1,3,5-trifluorobenzene, but nitro or chloro analogues show reduced efficiency due to stronger deactivation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluorobenzotrifluoride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound often involves halogen exchange or catalytic borylation. For example, cobalt-catalyzed borylation under specific conditions (THF, 100°C, 24 hours) has been reported to achieve isolated yields of ~75% for fluorinated aryl trifluorides . Key parameters include solvent choice (polar aprotic solvents favor nucleophilic substitution), temperature control (to minimize side reactions), and catalyst loading (e.g., (SiNSi)CoBr₂). Purification typically requires fractional distillation or column chromatography due to the compound's oily consistency .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural validation. In NMR, the trifluoromethyl group (-CF₃) appears as a quartet (δ ~ -60 ppm, J = 10–12 Hz), while the fluorine substituent on the aromatic ring shows a distinct singlet (δ ~ -110 ppm). NMR resolves aromatic protons as complex splitting patterns due to coupling with adjacent fluorine atoms. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 164.1 (C₇H₄F₄⁺) . Challenges include signal overlap in crowded spectra, necessitating 2D NMR or high-resolution MS for ambiguity resolution .
Q. What physicochemical properties of this compound are most relevant to its reactivity in organic synthesis?
- Methodological Answer : Key properties include:
- Electron-withdrawing effects : The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to meta positions.
- Lipophilicity : LogP ~2.3 (predicted), influencing solubility in nonpolar solvents.
- Thermal stability : Decomposes above 200°C, requiring low-temperature storage for long-term stability .
Experimental determination via HPLC (for purity) and differential scanning calorimetry (DSC) is recommended to assess batch-to-batch variability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as a Category 3 irritant (Xi) due to its volatile nature. Essential protocols include:
- Use of fume hoods and PPE (nitrile gloves, safety goggles).
- Storage in amber glass under inert gas (argon) to prevent hydrolysis.
- Spill management with absorbent materials (vermiculite) and neutralization using sodium bicarbonate .
Advanced Research Questions
Q. How do electronic effects of the -CF₃ group influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The -CF₃ group induces strong electron deficiency, favoring oxidative addition with palladium(0) catalysts in Suzuki-Miyaura couplings. Computational studies (DFT) reveal that meta-fluorine enhances electrophilicity at the para position, directing coupling partners to C4. Experimental validation requires kinetic monitoring (e.g., in situ IR) to track intermediate formation .
Q. What strategies resolve contradictions in reported reaction yields for fluorinated aromatic systems like this compound?
- Methodological Answer : Discrepancies often arise from trace moisture or catalyst poisoning. Systematic approaches include:
- Design of Experiments (DoE) : Vary solvent polarity, catalyst loading, and temperature to identify optimal conditions.
- Controlled atmosphere techniques : Use Schlenk lines to exclude oxygen/moisture.
- Isotopic labeling : -tracking in hydrolysis byproducts to pinpoint degradation pathways .
Q. Can this compound serve as a substrate in asymmetric catalysis, and what chiral ligands are most effective?
- Methodological Answer : Limited enantioselectivity is observed due to steric hindrance from the -CF₃ group. However, biphenyl-derived phosphine ligands (e.g., BINAP) show promise in rhodium-catalyzed hydroarylations. Chiral HPLC (e.g., Chiralpak IA column) is required to separate enantiomers, with reported ee values up to 68% under optimized conditions .
Q. How do computational models predict the environmental fate of this compound, and what experimental data validate these predictions?
- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian 16) estimate a half-life of ~120 days in aqueous environments. Experimental validation involves:
- Photodegradation studies : UV-Vis monitoring of fluorine release.
- Biodegradation assays : Use of soil microcosms to track metabolite formation (e.g., 3-fluorobenzoic acid) via LC-MS .
Q. What interdisciplinary applications exist for this compound beyond organic synthesis?
- Methodological Answer : Emerging applications include:
- Material science : As a monomer in fluoropolymer synthesis (e.g., via radical telomerization).
- Pharmaceutical probes : Incorporation into PET tracers for imaging amyloid plaques (requires -labeling for MRI compatibility) .
Properties
IUPAC Name |
1-fluoro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOWGKOVMBDPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193140 | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-80-9 | |
Record name | 3-Fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Fluorobenzotrifluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α,3-tetrafluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.